molecular formula C12H9ClN4O B3385132 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 612523-78-1

1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B3385132
CAS No.: 612523-78-1
M. Wt: 260.68
InChI Key: JOZFGNICYPCSTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c13-9-3-1-8(2-4-9)6-17-11-10(5-16-17)12(18)15-7-14-11/h1-5,7H,6H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZFGNICYPCSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=N2)C(=O)NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612523-78-1
Record name 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields . This method involves the reaction of a pyrazole derivative with a suitable aldehyde or ketone in the presence of a base, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as the use of ultrasonic-assisted synthesis, are often employed to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C12H9ClN4O
  • SMILES : C1=CC(=CC=C1CN2C3=C(C=N2)C(=O)NC=N3)Cl
  • InChIKey : JOZFGNICYPCSTR-UHFFFAOYSA-N

Anticancer Activity

One of the primary applications of 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol is its potential as an anticancer agent. Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of CDK2 has been particularly highlighted as a promising strategy for cancer therapy, targeting tumor cells selectively while sparing normal cells.

Case Study Summary :
A study conducted by Nassar et al. demonstrated that a series of pyrazolo[3,4-d]pyrimidine derivatives exhibited significant growth inhibition across various cancer cell lines. The compounds were found to interact with the ATP-binding site of CDK2, mimicking adenine and effectively blocking its activity .

Kinase Inhibition

The compound has been explored for its ability to inhibit serine-threonine kinases such as p70S6K and Akt, which are involved in several signaling pathways linked to cell growth and proliferation. The inhibition of these kinases can potentially lead to therapeutic strategies for treating immunological and inflammatory diseases.

Patent Insights :
A patent (AU2005322085B2) outlines methods for using pyrazolo[3,4-d]pyrimidine derivatives as modulators of serine-threonine kinases, emphasizing their role in treating conditions related to abnormal cell growth and immune responses .

Table 1: Summary of Biological Activities

Compound NameTarget KinaseActivity LevelReference
1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-olCDK2High
Pyrazolo[3,4-d]pyrimidinesp70S6KModerate
Pyrazolo derivativesAktVariable

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

1H-Pyrazolo[3,4-d]pyrimidin-4-ol (ALLP)
  • Structure : Lacks the 4-chlorobenzyl group; molecular formula C₅H₄N₄O .
  • Properties : Lower molecular weight (136.11 g/mol), similar solubility profile .
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • Structure : Chloromethyl and methyl substituents at positions 6 and 1, respectively .
  • Properties : Higher lipophilicity (ClogP ~2.5) enhances membrane permeability but reduces aqueous solubility .
  • Applications : Intermediate for antibacterial and antiproliferative agents .

Substituent Variations

PP2 (3-(4-Chlorophenyl)-1-(t-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
  • Structure : t-Butyl group at N1 and amine at C4 .
  • Activity : Potent ATP-competitive inhibitor of SRC-family kinases (IC₅₀ ~5 nM) .
  • Advantage : Improved selectivity for tyrosine kinases compared to the hydroxylated analog .
1-(4-Chlorobenzyl)-4-(4-phenylpiperazinyl)-1H-pyrazolo[3,4-d]pyrimidine
  • Structure : Piperazinyl group at C4 .
  • Properties : Enhanced solubility (logS ~-3.5) due to ionizable piperazine moiety .
  • Applications : Targets GPR35 and GPR55 receptors, implicated in metabolic disorders .
1-(4-Chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Structure : Methoxyethylamine substituent at C4 .
  • Properties : Improved bioavailability (predicted oral absorption >70%) due to hydrophilic side chain .
  • Applications : Screening compound for kinase profiling .

Pharmacokinetic and Pharmacodynamic Profiles

Compound Solubility (mg/mL) logP Key Pharmacological Activity Reference
Target Compound <0.1 (water) 2.1 Kinase inhibition, PROTAC intermediate
PP2 0.05 (DMSO) 3.8 SRC kinase inhibition (IC₅₀ ~5 nM)
4-Chloro-6-(chloromethyl) 0.2 (ethanol) 2.5 Antibacterial (MIC: 8 µg/mL vs. S. aureus)
1-(4-Chlorobenzyl)-piperazinyl 0.5 (PBS) 1.9 GPR35 antagonism (EC₅₀ ~100 nM)

Biological Activity

1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H9ClN4O
  • Molecular Weight : 246.67 g/mol
  • CAS Number : 5334-29-2
  • SMILES Notation : C1=CC(=CC=C1CN2C3=C(C=N2)C(=O)NC=N3)Cl

Biological Activity Overview

The biological activity of 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol has been primarily investigated for its anticancer properties. The compound demonstrates various mechanisms that contribute to its effectiveness against cancer cell lines.

Anticancer Properties

Recent studies have highlighted the compound's ability to inhibit key cellular pathways involved in cancer progression:

  • Inhibition of Cyclin-dependent Kinases (CDKs) :
    • The compound has shown potential as an inhibitor of CDK2 and CDK9, which are crucial for cell cycle regulation and transcriptional control in cancer cells. Inhibiting these kinases can lead to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis :
    • Flow cytometric analyses have indicated that treatment with this compound results in increased apoptosis rates in various cancer cell lines, including MCF7 and HCT116. This is associated with a significant increase in the BAX/Bcl-2 ratio, a key indicator of apoptotic activity .
  • Cell Cycle Arrest :
    • The compound has been reported to cause cell cycle arrest at both the S and G2/M phases, further contributing to its anticancer effects .

Case Studies

Several studies have evaluated the biological activity of 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol:

  • Study 1 : A recent investigation assessed the compound's effects on HCT116 and MCF7 cell lines. Results showed that it significantly inhibited cell proliferation with IC50 values indicating potent activity against these cancer types .
Cell LineIC50 (µM)Mechanism
HCT1168.21CDK inhibition, apoptosis induction
MCF719.56Cell cycle arrest
  • Study 2 : Molecular docking studies revealed strong binding affinities to CDK2 and CDK9 active sites, suggesting that structural modifications could enhance its inhibitory potency against these targets .

Q & A

Q. What are the common synthetic routes for 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol?

Synthesis typically involves condensation reactions between pyrazole and pyrimidine precursors. For example:

  • Stepwise cyclization : Reacting 5-amino-pyrazole derivatives with carbonyl-containing reagents (e.g., urea or thiourea) under reflux conditions .
  • Substitution reactions : Introducing the 4-chlorobenzyl group via nucleophilic substitution using α-chloroacetamide derivatives (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) in the presence of a base like K₂CO₃ .
  • Optimization factors : Solvent polarity (DMF or DMSO), temperature (80–120°C), and catalyst selection (e.g., p-toluenesulfonic acid) significantly impact yield and purity .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

  • NMR spectroscopy : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • X-ray crystallography : Resolves the pyrazolo[3,4-d]pyrimidine core and substituent orientations, as seen in related derivatives .
  • HPLC-MS : Confirms purity (>95%) and molecular weight (247 g/mol for C₁₁H₇ClN₄O) .

Q. What in vitro assays assess its biological activity?

Standard assays include:

  • Anti-proliferative assays : MTT or CellTiter-Glo® against cancer cell lines (e.g., MV4-11 leukemia cells), with IC₅₀ values calculated .
  • Kinase inhibition : Fluorescence polarization assays targeting FLT3 or VEGFR2, comparing inhibition to reference compounds like PP2 .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
  • Waste disposal : Segregate organic waste and consult certified agencies for incineration .

Advanced Questions

Q. How do structural modifications influence its kinase inhibitory activity?

Substituents on the pyrazolo[3,4-d]pyrimidine core and aryl groups modulate activity:

Substituent Biological Target Effect Reference
4-ChlorophenylFLT3Enhances selectivity over Src kinases
4-FluorophenylVEGFR2Improves IC₅₀ by 10-fold vs. baseline
Piperazine-linked groupsPI3K/AKT pathwayReduces off-target toxicity
Methodology : Structure-activity relationship (SAR) studies use molecular docking (e.g., AutoDock Vina) to predict binding poses and guide synthetic modifications .

Q. What in vivo models evaluate its efficacy and pharmacokinetics?

  • Xenograft models : Subcutaneous implantation of MV4-11 cells in nude mice, with tumor regression monitored post-treatment (e.g., 10 mg/kg/day for 18 days) .
  • Zebrafish assays : Transgenic models assess anti-angiogenic effects via vascular endothelial growth factor (VEGF) inhibition .
  • Pharmacokinetics : LC-MS/MS quantifies plasma half-life (t₁/₂) and bioavailability after oral/intravenous administration .

Q. How can data contradictions in biological activity be resolved?

Discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Cellular context : Compare activity across cell lines (e.g., leukemia vs. solid tumors) .
  • Metabolic stability : Use hepatic microsomes to assess cytochrome P450-mediated degradation .

Q. What advanced strategies improve its therapeutic potential?

  • PROTAC design : Conjugate to E3 ligase ligands (e.g., cereblon) for targeted protein degradation, as seen in IGF-1R/Src dual degraders .
  • Prodrug formulation : Introduce ester or phosphate groups to enhance solubility and oral absorption .
  • Combination therapy : Pair with checkpoint inhibitors (e.g., anti-PD-1) to synergize immune activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.